1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one
Description
This compound is a bipyrazole derivative featuring a fused 3,4-dihydro-1'H,2H-[3,4'-bipyrazole] core. Key structural attributes include:
- Substituents: A furan-2-yl group at the 5-position and phenyl groups at the 1' and 3' positions.
- Functional group: A propan-1-one moiety at the 2-position. The bipyrazole scaffold is known for its pharmacological relevance, particularly in antimicrobial, antiviral, and anti-inflammatory applications .
Properties
IUPAC Name |
1-[3-(1,3-diphenylpyrazol-4-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2/c1-2-24(30)29-22(16-21(26-29)23-14-9-15-31-23)20-17-28(19-12-7-4-8-13-19)27-25(20)18-10-5-3-6-11-18/h3-15,17,22H,2,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQLKYHDJXVXTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=CO2)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008091-09-5 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1008091-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one is a complex organic compound belonging to the pyrazole class, characterized by its unique structural features that include a furan moiety and a bipyrazole framework. This compound is of significant interest in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 396.4 g/mol. The presence of both furan and bipyrazole units contributes to its intriguing chemical properties and potential reactivity.
Biological Activities
Research indicates that pyrazole derivatives, including this compound, exhibit a variety of biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various microbial strains.
- Anti-inflammatory Effects : Pyrazoles have been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial for inflammatory processes.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against human cancer cell lines, suggesting potential as anticancer agents.
- Neuroprotective Effects : Certain pyrazole derivatives have been studied for their neuroprotective capabilities in models of neurodegeneration.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(Furan-2-yl)-3-methylpyrazole | Furan moiety; methyl group | Antimicrobial |
| 3-(Phenyl)-5-(furan)pyrazole | Phenyl and furan substituents | Anti-inflammatory |
| 4-Acetylpyrazole | Acetyl group; simple pyrazole structure | Anticancer |
Case Studies and Research Findings
Recent studies have highlighted the diverse biological activities associated with pyrazole derivatives:
- Anticancer Activity : A study reported that certain pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, compounds with IC50 values lower than standard chemotherapeutics indicate strong potential for further development as anticancer agents .
- Anti-inflammatory Properties : Research has shown that pyrazoles can inhibit COX enzymes effectively. For example, a derivative demonstrated an IC50 value comparable to well-known COX inhibitors . This suggests that similar mechanisms may be at play for 1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one.
- Neuroprotective Effects : Some studies have indicated that pyrazoles can protect neuronal cells from damage in vitro and in vivo models of neurodegeneration . This opens avenues for exploring the neuroprotective potential of the compound in future research.
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity
- Studies have indicated that bipyrazole derivatives exhibit significant anticancer properties. Research has shown that compounds similar to 1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, derivatives with similar structures have been evaluated for their ability to inhibit tubulin polymerization, a key mechanism in cancer cell proliferation .
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Antimicrobial Activity
- The compound has been tested for antimicrobial properties against a range of pathogens. Its structure allows it to interact with microbial enzymes or cellular components, leading to inhibition of growth. Preliminary studies suggest effectiveness against both gram-positive and gram-negative bacteria .
- Anti-inflammatory Properties
Materials Science Applications
-
Organic Photovoltaics
- Due to the presence of furan and bipyrazole moieties, this compound has potential applications in organic photovoltaics (OPVs). Its electronic properties can be tuned for use as an electron acceptor or donor material in solar cells, enhancing energy conversion efficiencies.
- Polymer Chemistry
Agricultural Chemistry Applications
- Pesticides and Herbicides
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis of various bipyrazole derivatives and their anticancer activities against human cancer cell lines. The results demonstrated that modifications at the furan position significantly enhanced cytotoxicity compared to unsubstituted analogs.
Case Study 2: Antimicrobial Testing
In a comparative study published in the International Journal of Antimicrobial Agents, researchers tested several bipyrazole derivatives against common bacterial strains. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Structural Variations
Key Observations :
- Bipyrazole vs.
- Functional Groups: The ketone (propan-1-one) in the target compound is less polar than carbothioamide but more reactive than ethanone , influencing solubility and chemical reactivity.
Substituent Effects on Bioactivity
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : Halogenated analogs (e.g., 4-nitrophenyl) exhibit stronger antimicrobial activity than methoxy or furan derivatives, likely due to enhanced electrophilicity .
- Furan vs. Aryl Groups : The furan substituent in the target compound may improve metabolic stability compared to halogenated derivatives but could reduce potency against bacterial strains .
Key Observations :
- The target compound’s synthesis likely follows bipyrazole protocols, utilizing furan-containing chalcones and Cs2CO3 for optimized yields .
- Thiosemicarbazide-based routes (e.g., for carbothioamide derivatives ) require KOH/ethanol reflux, differing from the ketone-focused synthesis of the target compound.
Physicochemical and Pharmacokinetic Comparisons
Key Observations :
- Molecular weights of bipyrazole derivatives typically range from 400–500 g/mol, aligning with Lipinski’s rule of five for drug-likeness .
Preparation Methods
Core Bipyrazole Synthesis via Cyclocondensation
The bipyrazole backbone is synthesized through cyclocondensation reactions. A representative method involves reacting acrylonitrile derivatives with 3-pyrazolylhydrazines in refluxing ethanol under basic conditions . For example:
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Reagents : 3-Pyrazolylhydrazine (1.2 eq), acrylonitrile derivative (1 eq), potassium carbonate (2 eq), ethanol (solvent).
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Conditions : Reflux at 78°C for 12–16 hours under nitrogen.
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Mechanism : The reaction proceeds via nucleophilic attack of the hydrazine on the acrylonitrile, followed by cyclization to form the pyrazole ring .
Key Intermediate : 1,3-Diphenylpropane-1,3-dione serves as a precursor for subsequent functionalization. After cyclocondensation, the intermediate is brominated using N-bromosuccinimide (NBS) in acetonitrile to introduce reactive sites for furan coupling .
One-Pot Bromination-Alkylation for Furan Incorporation
The furan-2-yl group is introduced via a one-pot bromination-alkylation sequence:
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Bromination : 1,3-Diphenylpropane-1,3-dione is treated with bromine (Br2) or NBS in acetonitrile at 0°C to generate α-brominated diketones .
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Alkylation : The brominated intermediate reacts with furan-2-ylmagnesium bromide in tetrahydrofuran (THF) at −78°C, followed by warming to room temperature .
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Bromination | NBS (1.1 eq), MeCN | 0°C, 2 h | 85% |
| Alkylation | Furan-2-ylMgBr (2 eq), THF | −78°C → rt, 6 h | 72% |
Critical Note : Excess Grignard reagent ensures complete alkylation, while low temperatures prevent furan ring opening .
Iron-Catalyzed Transannulation for Ring Closure
Iron catalysts enable efficient dihydropyrazole ring formation. A modified protocol from intramolecular transannulation studies involves:
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Catalyst : FeSO4·7H2O (20 mol%)
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Reagents : Isopropanol (solvent), sodium azide (NaN3, 1.1 eq) .
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Conditions : 50°C for 4 hours under air.
The reaction proceeds via azide intermediate formation, followed by iron-mediated N–N bond cleavage and cyclization . Post-reaction purification uses column chromatography (petroleum ether:ethyl acetate = 50:1) to isolate the dihydropyrazole product in 68% yield .
Propan-1-One Functionalization via Acylation
The propan-1-one moiety is introduced through Friedel-Crafts acylation:
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Acyl Chloride Preparation : Propionyl chloride (1.5 eq) is generated in situ using oxalyl chloride and dimethylformamide (DMF).
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Coupling : The bipyrazole-furan intermediate reacts with propionyl chloride in dichloromethane (DCM) with AlCl3 (1.2 eq) as a Lewis acid .
Characterization : The final product is confirmed via NMR (δ 5.90 ppm, furan protons) and HRMS (m/z 410.5 [M+H]) .
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency of primary methods:
Optimization Strategies
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Solvent Selection : Replacing ethanol with dimethylformamide (DMF) in cyclocondensation improves reaction rate by 20% .
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Catalyst Loading : Reducing FeSO4 to 10 mol% maintains efficacy while lowering metal residues .
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Purification : Gradient elution (petroleum ether:CHCl 19:1 → 5:1) enhances product purity to >98% .
Q & A
Q. What are the common synthetic routes for synthesizing 1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one?
- Methodological Answer: The synthesis typically involves multi-step reactions starting with the formation of the bipyrazole core. Key steps include:
- Cyclocondensation: Reacting hydrazine derivatives with diketones or α,β-unsaturated ketones to form the pyrazole rings .
- Functionalization: Introducing the furan-2-yl and phenyl substituents via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, depending on precursor availability .
- Ketone Addition: The propan-1-one group is introduced through acylation reactions using propionyl chloride or similar reagents under anhydrous conditions .
- Critical Conditions: Reaction temperatures (60–100°C), solvent selection (e.g., DMF or THF for polar intermediates), and catalysts (e.g., Pd for cross-coupling) are optimized for yield and purity .
Q. How is the compound characterized after synthesis?
- Methodological Answer: Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra identify proton environments and carbon frameworks, with aromatic protons (δ 6.5–8.5 ppm) and carbonyl signals (δ 190–210 ppm) being critical .
- High-Resolution Mass Spectrometry (HR-MS): Validates molecular formula (e.g., C₂₆H₂₄N₄O₂) and isotopic patterns .
- Infrared Spectroscopy (IR): Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
- X-ray Crystallography: Resolves 3D molecular geometry, particularly for bipyrazole ring conformation .
Q. What are the key structural features influencing the compound’s reactivity?
- Methodological Answer: Reactivity is dictated by:
- Bipyrazole Core: The conjugated nitrogen-rich system facilitates electrophilic substitution and coordination with metal catalysts .
- Furan-2-yl Group: Enhances electron density, making the compound susceptible to oxidation or electrophilic aromatic substitution .
- Propan-1-one Moiety: The ketone group participates in nucleophilic additions (e.g., Grignard reactions) or serves as a hydrogen-bond acceptor in biological systems .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Methodological Answer: Systematic optimization involves:
- Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while non-polar solvents (e.g., toluene) improve cyclization efficiency .
- Catalyst Selection: Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, with ligand tuning to reduce steric hindrance .
- Temperature Gradients: Multi-step protocols may require gradual heating (e.g., 25°C → 80°C) to prevent side reactions like furan ring decomposition .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures >95% purity .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer: Discrepancies in bioassay results (e.g., IC₅₀ variability) can be addressed by:
- Assay Standardization: Replicating experiments under controlled conditions (pH 7.4, 37°C) to minimize matrix effects .
- Stability Studies: HPLC or LC-MS monitors compound degradation in biological buffers, identifying unstable intermediates .
- Orthogonal Assays: Combining enzyme inhibition assays (e.g., kinase profiling) with cell-based viability tests (e.g., MTT assay) to cross-validate activity .
Q. How can computational modeling predict the compound’s structure-activity relationships (SAR)?
- Methodological Answer: SAR studies employ:
- Molecular Docking: AutoDock or Schrödinger Suite models interactions with target proteins (e.g., COX-2 or kinases), identifying key binding residues .
- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack .
- MD Simulations: GROMACS or AMBER evaluates conformational stability in aqueous or lipid bilayers, correlating with bioavailability .
Q. How is the compound’s stability evaluated under varying experimental conditions?
- Methodological Answer: Stability protocols include:
- Forced Degradation Studies: Exposure to heat (40–60°C), light (UV-Vis), and hydrolytic conditions (acidic/basic pH) to identify degradation pathways .
- Kinetic Analysis: Arrhenius plots determine activation energy (Eₐ) for thermal decomposition .
- Analytical Monitoring: HPLC-DAD or LC-MS quantifies degradation products, with thresholds set at >90% stability over 24 hours .
Q. What in silico methods are used to predict ADMET properties?
- Methodological Answer: Tools like SwissADME or ADMET Predictor assess:
- Absorption: LogP (optimal range: 2–3.5) and polar surface area (<140 Ų) predict membrane permeability .
- Metabolism: Cytochrome P450 enzyme interaction profiles (e.g., CYP3A4 inhibition) flagged via docking simulations .
- Toxicity: ProTox-II predicts hepatotoxicity and mutagenicity risks based on structural alerts (e.g., furan ring hepatotoxic potential) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
